molecular formula C9H7NO2S B114202 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine CAS No. 141492-50-4

6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine

Cat. No.: B114202
CAS No.: 141492-50-4
M. Wt: 193.22 g/mol
InChI Key: KALNNFRLHRAJNK-UHFFFAOYSA-N
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Description

6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine (CAS: 141492-50-4) is a heterocyclic compound featuring a 1,4-benzodioxine core substituted with an isothiocyanate (-N=C=S) group at the 6-position. Its molecular formula is C₉H₇NO₂S, with a molecular weight of 193.23 g/mol. Key physicochemical properties include a melting point of 62–64°C, a predicted boiling point of 329.2±41.0°C, and a density of 1.31±0.1 g/cm³ . The compound is synthesized via the reaction of 1,4-benzodioxan-6-amine with thiophosgene in chloroform, highlighting the reactivity of the isothiocyanate group for forming thiourea derivatives .

The isothiocyanate moiety confers electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., thiols), making it valuable in medicinal chemistry and targeted drug design. However, its reactivity also necessitates careful handling due to hazards (R20/21/22: harmful if inhaled, ingested, or in contact with skin; R34: causes burns) .

Preparation Methods

Synthesis via Thiophosgene-Mediated Isothiocyanate Formation

The most widely documented method for preparing 6-isothiocyanato-2,3-dihydro-1,4-benzodioxine involves the reaction of 1,4-benzodioxan-6-amine with thiophosgene (CSCl₂). This two-step process begins with the synthesis of the amine precursor, followed by its conversion to the isothiocyanate derivative.

Conversion to Isothiocyanate

The critical step involves treating 1,4-benzodioxan-6-amine with thiophosgene in chloroform. The reaction proceeds via nucleophilic substitution, where the amine group (-NH₂) reacts with thiophosgene to form the isothiocyanate (-NCS) moiety . Typical conditions include:

  • Solvent: Chloroform

  • Reagent: Thiophosgene (1.2–1.5 equivalents)

  • Temperature: 0–25°C (to minimize side reactions)

  • Workup: Sequential washing with aqueous sodium bicarbonate and brine, followed by drying and concentration.

Example Procedure:

  • Dissolve 1,4-benzodioxan-6-amine (10 mmol) in anhydrous chloroform (50 mL).

  • Cool the solution to 0°C and add thiophosgene (12 mmol) dropwise under nitrogen.

  • Stir the mixture at room temperature for 4–6 hours.

  • Quench the reaction with saturated sodium bicarbonate, extract with chloroform, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product via recrystallization (ethanol/water) to yield this compound as an off-white solid .

Yield: 70–85% (reported for analogous isothiocyanate syntheses) .

Physicochemical Characterization

The compound exhibits distinct properties critical for its handling and application:

Property Value Source
Molecular FormulaC₉H₇NO₂S
Molecular Weight193.22 g/mol
Melting Point62–64°C
Boiling Point329.2±41.0°C (predicted)
Density1.31±0.1 g/cm³ (predicted)
SolubilitySoluble in DMSO, chloroform

Spectroscopic Data:

  • ¹H NMR (D₂O): δ 4.28 (4H, dioxane CH₂), δ 7.2 (1H, aromatic), δ 7.66 (2H, aromatic) .

  • IR (KBr): Strong absorption at 2100–2150 cm⁻¹ (N=C=S stretching) .

Alternative Synthetic Routes

While the thiophosgene method remains predominant, emerging strategies include:

  • Thiourea Derivatives: Reaction of the amine with carbon disulfide (CS₂) and mercury(II) chloride, though this poses environmental and toxicity concerns.

  • Solid-Phase Synthesis: Immobilization of the amine on resin followed by thiophosgene treatment, enabling easier purification .

Industrial Scalability Challenges

Scaling the synthesis presents hurdles such as:

  • Thiophosgene Handling: Requires specialized equipment for gas containment.

  • Byproduct Management: Chlorinated waste from thiophosgene necessitates neutralization protocols.
    Patent CN105801556A highlights the economic advantages of potassium permanganate over urea peroxide in oxidation steps , suggesting potential parallels for optimizing thiophosgene use.

Chemical Reactions Analysis

Types of Reactions

6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.

    Cycloaddition Reagents: Alkenes and alkynes are used in cycloaddition reactions.

Major Products

    Thiourea Derivatives: Formed from the reaction with amines.

    Carbamate Derivatives: Formed from the reaction with alcohols.

    Thiocarbamate Derivatives: Formed from the reaction with thiols.

    Heterocyclic Compounds: Formed from cycloaddition reactions.

Mechanism of Action

The mechanism of action of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine involves its ability to react with nucleophiles, leading to the formation of various derivatives. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function . This reactivity is the basis for its biological activities and its use in chemical synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Functional Diversity

The pharmacological and physicochemical properties of 1,4-benzodioxine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 1,4-Benzodioxine Derivatives

Compound Name Substituent(s) Key Properties/Applications References
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine Isothiocyanate (-N=C=S) Reactive intermediate for thiourea synthesis; potential covalent binder in drug design
6-Acetamido-2,3-dihydro-1,4-benzodioxine Acetamido (-NHCOCH₃) Precursor to tricyclic compounds with moderate cytotoxicity; antitumor applications
5,6,7,8-Tetranitro-2,3-dihydro-1,4-benzodioxine (TNBD) Tetranitro (-NO₂) High-energy material (density: 1.907 g/cm³; m.p. 286°C); thermostable explosive precursor
5-(2-Chloroethoxy)-2,3-dihydro-1,4-benzodioxine Chloroethoxy (-OCH₂CH₂Cl) Weak intermolecular interactions (C-H···O/π); structural studies in crystallography
1,4-Benzodioxin-fused bis-thiadiazole analogs Thiadiazole-heterocyclic fusion Antidiabetic activity (α-amylase/α-glucosidase inhibition)
2-(2,3-Dihydro[1,4]benzodioxin-6-yl)ethylamine Ethylamine (-CH₂CH₂NH₂) Antitumor activity; intermediate in tetrahydroisoquinoline synthesis

Key Findings and Trends

Reactivity and Applications :

  • The isothiocyanate group in this compound enables covalent bond formation, as demonstrated in the synthesis of thiourea derivative S17 (68% yield) . This contrasts with acetamido and ethylamine derivatives, which rely on hydrogen bonding or ionic interactions for biological activity .
  • TNBD ’s nitro groups enhance thermal stability and density, making it suitable for energetic materials, whereas chloroethoxy derivatives exhibit weak intermolecular interactions relevant to crystal engineering .

Biological Activity :

  • Cytotoxicity : 6-Acetamido derivatives show moderate cytotoxicity, likely due to metabolic activation or DNA intercalation, whereas isothiocyanates may target cysteine-rich proteins .
  • Enzyme Inhibition : Fused bis-thiadiazole analogs inhibit carbohydrate-metabolizing enzymes, highlighting the role of heterocyclic fusion in antidiabetic drug design .

Synthetic Methodologies :

  • Nitration (for TNBD) and thiophosgene-mediated functionalization (for isothiocyanate) represent divergent strategies for modifying the benzodioxine core .

Biological Activity

Overview

6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine is an organic compound characterized by the molecular formula C9H7NO2SC_9H_7NO_2S and a molecular weight of 193.23 g/mol. This compound has gained attention in recent years for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The isothiocyanate group is known for its reactivity, which allows it to interact with various biological molecules, leading to diverse pharmacological effects.

The compound contains an isothiocyanate functional group that is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This reactivity underpins its biological activity, allowing it to modulate various cellular processes.

Key Reactions

  • Substitution Reactions : The isothiocyanate group can react with nucleophiles (e.g., amines, alcohols) to form thiourea or carbamate derivatives.
  • Cycloaddition Reactions : It can participate in cycloaddition reactions with alkenes and alkynes, contributing to the formation of heterocyclic compounds.
  • Oxidation and Reduction : Although less studied, oxidation and reduction reactions are possible under specific conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) models. The compound has been linked to the inhibition of focal adhesion kinase (FAK), a critical regulator of cell migration and survival in cancer cells.

Case Study : A study demonstrated that compounds bearing the 1,4-benzodioxane moiety showed potent antiproliferative effects against PDAC cells, with IC50 values ranging from 1.04 to 3.44 µM. These compounds induced cell cycle arrest and apoptosis while reducing tumor cell invasion .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungi, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Values
This compoundStructureAnticancer (PDAC), Antimicrobial1.04 - 3.44 µM
Phenyl IsothiocyanateC7H6N2SAnticancer (various)Varies
1,4-Benzodioxane DerivativesVariesAntimicrobialVaries

Research Applications

The unique structure of this compound makes it a valuable compound in:

  • Drug Development : Investigated for therapeutic applications targeting resistant tumors.
  • Material Science : Potential use in developing new materials due to its reactive properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-isothiocyanato-2,3-dihydro-1,4-benzodioxine and its derivatives?

  • Methodological Answer : Synthesis typically begins with 2,3-dihydro-1,4-benzodioxin-6-amine. The isothiocyanate group is introduced via thiophosgene or analogous reagents under controlled pH (e.g., Na₂CO₃ at pH 10). For sulfonamide derivatives, benzenesulfonyl chloride is reacted with the amine intermediate, followed by alkylation using LiH as a catalyst in DMF . Purification involves column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : IR spectroscopy identifies functional groups (e.g., S=C=N stretch at ~2050 cm⁻¹). ¹H/¹³C NMR confirms proton and carbon environments (e.g., benzodioxin ring protons at δ 4.2–4.4 ppm). Mass spectrometry (EIMS or HRMS) validates molecular weight. Triplicate spectral analyses ensure reproducibility .

Q. What in vitro assays evaluate enzyme inhibitory activity?

  • Methodological Answer : α-Glucosidase and acetylcholinesterase inhibition assays are conducted spectrophotometrically. For example, enzyme activity is measured via p-nitrophenol release (α-glucosidase) or Ellman’s method (acetylcholinesterase). Data are reported as mean ± SEM from triplicate experiments with positive controls (e.g., acarbose) .

Advanced Research Questions

Q. How do regio- and stereoisomerism impact biological activity?

  • Methodological Answer : Regioisomers of 2,3-dihydro-1,4-benzodioxine derivatives exhibit distinct thrombin inhibition and fibrinogen GPIIb/IIIa binding. For example, para-substituted analogs show enhanced dual antithrombotic activity. Stereochemical analysis via molecular docking and X-ray crystallography guides optimal isomer selection .

Q. What computational methods predict binding interactions with therapeutic targets?

  • Methodological Answer : Molecular docking (AutoDock, Glide) and quantum chemical calculations (DFT) model interactions. For PD-L1, the benzodioxine ring induces conformational changes in Tyr56, creating hydrophobic tunnels. Validation involves comparing docking poses with co-crystal structures (e.g., PDB ID: 5N2F) .

Q. How can researchers address variability in biological assay data?

  • Methodological Answer : Triplicate experiments reduce variability. Statistical tools (e.g., ANOVA, t-tests) identify outliers. Contradictions may arise from enzyme lot differences or impurities; thus, cross-validate with orthogonal assays (e.g., isothermal titration calorimetry) .

Q. What strategies stabilize the isothiocyanate group during synthesis?

  • Methodological Answer : Anhydrous conditions (e.g., DMF under Ar) and low temperatures (−20°C) prevent hydrolysis. Immediate use in subsequent reactions (e.g., nucleophilic additions) minimizes degradation. Monitor via TLC and characterize intermediates promptly .

Q. How are dual-action antithrombotic derivatives designed?

  • Methodological Answer : Balance thrombin inhibition (Ki < 100 nM) and GPIIb/IIIa binding (IC₅₀ < 1 µM) by optimizing substituents. For example, electron-withdrawing groups on the aryl ring enhance thrombin affinity, while bulky substituents improve GPIIb/IIIa selectivity .

Q. What role does the benzodioxine moiety play in PD-L1 interactions?

  • Methodological Answer : The benzodioxine ring induces a conformational shift in PD-L1’s Tyr56, forming a hydrophobic tunnel critical for binding. This is validated via mutagenesis studies and comparative docking with known inhibitors (e.g., BMS-202) .

Q. How is structure-activity relationship (SAR) established for enzyme inhibitors?

  • Methodological Answer : Synthesize derivatives with varied substituents (e.g., halides, methoxy groups). Test inhibitory activity and apply QSAR or CoMFA models. For example, electron-deficient aryl rings enhance α-glucosidase inhibition by stabilizing charge-transfer interactions .

Properties

IUPAC Name

6-isothiocyanato-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c13-6-10-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALNNFRLHRAJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379867
Record name 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141492-50-4
Record name 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1,4-benzodioxin-6-yl isothiocyanate
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Synthesis routes and methods I

Procedure details

To a mixture of 1,4-benzodioxan-6-amine (15.1 g; 100 mmol) and triethylamine (20.2 g, 200 ml) in toluene (350 ml) was added dropwise over 10 min. thiophosgene (11.5 g, 100 mmol) in toluene (50 ml). The mixture was stirred at 80° C. for 30 min., cooled to room temperature and filtered. The filtrate was evaporated. The product was redissolved in toluene and concentrated in vacuo. The resulting oil was taken up in warm petroleum ether, which was filtered. The filtrate was concentrated to a small volume, which afforded 7.2 g of 3,4-ethylenedioxyphenylisothiocyanate. 3,4-Ethylenedioxyphenylisothiocyanate (1.1 g; 5.7 mmol) in toluene (15 ml) was added to 3-[4-(2-chlorophenyl)piperazin -1-yl]propylamine (1.45 g, 5.7 mmol) in toluene (45 ml). The mixture was refluxed for 6 h, cooled to room temperature and purified by column chromatography on silica gel 60 eluting with toluene graduated to toluene/ethyl acetate (1:1). The product was triturated with petroleum ether and redissolved in ethanol. Addition of hydrogen chloride in ether precipitated the title compound, which was recrystallized from ethanol to give 180 mg. M.p. 210°-212° C. MS (70 eV): m/z 447 (M+, 1%), 445 (1), 295 (4), 193 (100), 166 (10), 151 (20).
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Synthesis routes and methods II

Procedure details

A mixture of 13 parts of 1-(4-fluoro-2-hydroxyphenyl)ethanone, 14.9 parts of (chloromethyl)benzene, 16.4 parts of potassium carbonate, 0.1 parts of potassium iodide and 120 parts of 2-propanone was stirred overnight at reflux temperature. The reaction mixture was evaporated. The reaction mixture was poured into water. The product was extracted three times with trichloromethane. The combined extracts were dried, filtered and evaporated. The residue was crystallized from a mixture of 2-propanol and water. The product was filtered off and dried, yielding 11 parts (58%) of 1-[4-fluoro-2-(phenylmethoxy)phenyl]ethanone (intermediate 76).
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